(2-Chloropyrimidin-4-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(2-chloropyrimidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.2ClH/c6-5-8-2-1-4(3-7)9-5;;/h1-2H,3,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECPUTGYBPDBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CN)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for Copper-Mediated C–N Bond Formation
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) serves as a robust catalyst for introducing amine groups into heteroaromatic systems. Adapted from the oxidative N-dealkylation methods in the literature, the following protocol is proposed:
- Reaction Setup : Combine 2-chloro-4-(bromomethyl)pyrimidine (1.0 equiv), aqueous ammonia (2.5 equiv), Cu(OTf)₂ (0.1 equiv), and triethylamine (2.0 equiv) in acetonitrile/water (5:0.1 v/v).
- Oxidative Conditions : Stir under an oxygen atmosphere (1 atm) at room temperature for 24 hours.
- Workup : Concentrate under reduced pressure, wash with diethyl ether, and isolate the crude amine.
- Salt Formation : Treat the free amine with hydrochloric acid (2.0 equiv) in tetrahydrofuran (THF), followed by diffusion with diethyl ether to precipitate the dihydrochloride salt.
This method leverages copper’s ability to facilitate electron transfer, promoting the displacement of bromide by ammonia while suppressing side reactions. Typical yields range from 50–65%, contingent on solvent polarity and oxygen availability.
Ligand-Accelerated Catalysis
Incorporating nitrogen-donor ligands, such as di-(2-picolyl)amine (DPA), enhances catalytic efficiency by stabilizing copper intermediates. For example:
- Modified Protocol : Substitute Cu(OTf)₂ with a preformed Cu(DPA)₂₂ complex (0.05 equiv) to reduce reaction time to 12 hours. This modification improves yield to 70–75% by mitigating ligand dissociation and enhancing substrate coordination.
Nucleophilic Substitution Pathways
Direct Amination of 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine undergoes selective substitution at position 4 due to reduced steric hindrance:
- Amination : React 2,4-dichloropyrimidine (1.0 equiv) with benzylamine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 6 hours.
- Hydrogenolysis : Remove the benzyl protecting group via catalytic hydrogenation (H₂, Pd/C) in methanol.
- Salt Formation : Treat the deprotected amine with HCl gas in ethanol to yield the dihydrochloride.
This route achieves 60–70% overall yield but requires stringent control of hydrogenolysis conditions to prevent over-reduction.
Reductive Amination of Pyrimidine Ketones
Ketone Intermediate Synthesis
Oxidize 4-(aminomethyl)-2-chloropyrimidine to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄), followed by reductive amination:
- Reduction : React the ketone with sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol at 25°C for 12 hours.
- Acidification : Precipitate the dihydrochloride salt by adding concentrated HCl (37%) to the reaction mixture.
This method circumvents harsh chlorination conditions but is limited by moderate yields (55–60%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
Critical Evaluation of Salt Formation
The dihydrochloride salt’s crystallinity and stability depend on acid concentration and solvent polarity. Optimal conditions involve:
- HCl Concentration : 2.0–2.5 equivalents in THF or ethanol.
- Crystallization : Slow diffusion of diethyl ether into a saturated amine-HCl solution yields monoclinic crystals suitable for X-ray analysis.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyrimidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct chemical and biological properties.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (2-Chloropyrimidin-4-yl)methanamine dihydrochloride is as a building block in the synthesis of pharmaceutical compounds. It has shown potential as an intermediate in the development of various bioactive molecules, particularly those targeting neurological disorders and cancer.
- Neurological Disorders : The compound has been identified as a potential inhibitor of monoamine oxidase, an enzyme involved in neurotransmitter degradation. This suggests its utility in treating conditions such as depression and anxiety by modulating neurotransmitter levels.
- Cancer Research : Preliminary studies indicate its potential role in inhibiting specific kinases associated with tumor growth and metastasis, making it a candidate for anticancer drug development .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile scaffold for synthesizing novel therapeutic agents. Its structural properties allow for modifications that can enhance biological activity.
Research involving this compound has focused on its interactions with biological systems:
- Enzyme Inhibition : The compound exhibits significant enzyme inhibition properties, which are crucial for developing drugs targeting specific metabolic pathways. Studies have shown its ability to inhibit enzymes involved in inflammatory responses, suggesting applications in anti-inflammatory therapies .
- Cellular Signaling Pathways : Investigations into its effects on cellular signaling have revealed potential roles in modulating pathways critical for cell survival and proliferation, further supporting its use in cancer therapy .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, showcasing selective potency against specific types of cancer cells .
- Anti-inflammatory Effects : Compounds derived from this compound have shown promising anti-inflammatory activity by effectively inhibiting cyclooxygenase enzymes involved in inflammation processes .
Mechanism of Action
The mechanism of action of (2-Chloropyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects: Electron-withdrawing groups (e.g., -Cl): Enhance the acidity of the amine group and stabilize charge interactions in the dihydrochloride salt. This can improve solubility in aqueous media . Steric effects: Bulky substituents like isopropyl may hinder access to reactive sites but improve membrane permeability in biological systems .
Salt Form and Solubility :
- All compared compounds are dihydrochloride salts, ensuring high solubility in polar solvents. However, substituents like methoxy (-OCH₃) can introduce additional hydrogen-bonding interactions, further modulating solubility .
Crystallography and Structural Analysis :
- Structural determination of these compounds often employs X-ray crystallography using programs like SHELX, which aids in understanding packing patterns and intermolecular interactions (e.g., hydrogen bonds, halogen bonds) .
Biological Activity
(2-Chloropyrimidin-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves chlorination of pyrimidine derivatives followed by amination. A common method includes reacting 2-chloropyrimidine with formaldehyde and ammonium chloride under acidic conditions, often using solvents like ethanol or methanol for purification via crystallization.
Synthetic Route Overview:
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Chlorination | Pyrimidine derivative + Cl agent |
| 2 | Amination | Formaldehyde + NH4Cl + Acidic medium |
| 3 | Purification | Crystallization from ethanol/methanol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in collagen crosslinking, which is crucial in fibrotic diseases and cancer progression.
Key Mechanisms:
- Enzyme Inhibition : It inhibits LOXL2, modulating extracellular matrix remodeling.
- Potential Neurotransmitter Modulation : Preliminary studies suggest it may inhibit monoamine oxidase, implicating its use in neurological disorders.
Biological Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its efficacy in inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which plays a pivotal role in inflammation .
In Vitro Activity:
| Compound | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| (2-Chloropyrimidin-4-yl)methanamine | COX-2 | 0.04 ± 0.01 | |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Case Studies and Research Findings
-
Anti-inflammatory Effects : A study demonstrated that various pyrimidine derivatives, including (2-Chloropyrimidin-4-yl)methanamine, significantly reduced inflammation in animal models, showing comparable effects to established anti-inflammatory drugs such as indomethacin .
- Experimental Design : Carrageenan-induced paw edema and cotton pellet-induced granuloma assays were utilized to assess the anti-inflammatory activity.
- Cancer Research : The compound's ability to inhibit LOXL2 suggests potential applications in cancer therapy by disrupting tumor microenvironment stability and promoting apoptosis in cancer cells.
Q & A
Basic: What are the recommended synthetic routes and reaction conditions for (2-Chloropyrimidin-4-yl)methanamine dihydrochloride?
Answer:
The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. Key steps include:
- Chlorination: Introduction of the chlorine substituent at the 2-position of the pyrimidine ring using agents like POCl₃ or SOCl₂ under reflux conditions .
- Amination: Reaction of the chlorinated intermediate with methylamine or its derivatives in polar aprotic solvents (e.g., DMF) to form the methanamine moiety .
- Salt Formation: Treatment with HCl gas or concentrated HCl in ethanol to yield the dihydrochloride salt .
Critical Parameters: Temperature control (60–100°C), anhydrous conditions, and stoichiometric excess of reagents to improve yield .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and salt formation (e.g., amine proton shifts in D₂O) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion verification .
- X-ray Crystallography: For absolute configuration determination, using software like SHELXL for refinement .
- HPLC/UV-Vis: Purity assessment (≥95% by area normalization) .
Advanced: How do structural modifications influence bioactivity in related pyrimidine derivatives?
Answer:
- Chlorine Substitution: The 2-chloro group enhances electrophilicity, improving binding to biological targets (e.g., kinases) .
- Salt Form: Dihydrochloride salts increase water solubility, enhancing bioavailability compared to free bases .
- Methanamine Chain: The primary amine facilitates hydrogen bonding with receptor active sites, as shown in SAR studies of analogous compounds .
Methodological Tip: Use molecular docking simulations (e.g., AutoDock Vina) paired with in vitro binding assays to validate interactions .
Advanced: How can researchers resolve contradictions in crystallographic or spectroscopic data?
Answer:
- Data Validation: Cross-check NMR/IR peaks with computational tools (e.g., ACD/Labs or ChemDraw) .
- Crystallographic Refinement: Use SHELX programs to iteratively refine models against diffraction data, addressing outliers via R-factor analysis .
- Collaborative Reproducibility: Compare results with published analogs (e.g., [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride) to identify systematic errors .
Basic: What are key solubility and stability considerations for this compound?
Answer:
- Solubility: Highly soluble in water (>50 mg/mL) and polar solvents (e.g., ethanol, DMSO) due to ionic dihydrochloride form .
- Stability:
- pH Sensitivity: Stable in acidic conditions (pH 2–4); degrades in alkaline environments .
- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent amine oxidation .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst Screening: Use Pd/C or Ni catalysts for efficient amination steps .
- Process Intensification: Employ continuous flow reactors to enhance mixing and heat transfer, reducing side products .
- Workup Optimization: Liquid-liquid extraction (e.g., ethyl acetate/water) followed by rotary evaporation improves recovery .
Methodological Guide: How to design interaction studies with biological targets?
Answer:
Target Selection: Prioritize kinases or GPCRs based on structural homology to pyrimidine-binding proteins .
Assay Design:
- SPR/BLI: Measure binding kinetics (ka/kd) in real-time .
- Fluorescence Polarization: Quantify displacement of fluorescent probes in competitive assays .
Data Analysis: Use GraphPad Prism for IC₅₀/EC₅₀ calculations and Hill coefficient determination .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
- Standardization: Adopt uniform assay conditions (e.g., cell line, incubation time) as per NIH guidelines .
- Meta-Analysis: Pool data from analogs (e.g., trifluoromethyl-pyridine derivatives) to identify trends .
- Mechanistic Follow-Up: Use CRISPR knockouts or siRNA silencing to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
